molecular formula C14H11ClN4O B5874322 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole

Cat. No.: B5874322
M. Wt: 286.71 g/mol
InChI Key: GNDMEGRIQZBWAC-UHFFFAOYSA-N
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Description

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole typically involves the reaction of 4-chloro-3-methylphenol with phenyl isocyanate to form an intermediate, which is then treated with sodium azide to yield the tetrazole ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit or modulate the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: Shares the chloromethylphenoxy group but lacks the tetrazole ring.

    1-phenyl-1H-tetrazole: Contains the tetrazole ring but lacks the chloromethylphenoxy group.

Uniqueness

5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole is unique due to the combination of the chloromethylphenoxy group and the tetrazole ring. This structural combination imparts specific reactivity and biological activity that is not observed in the individual components.

Properties

IUPAC Name

5-(4-chloro-3-methylphenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-9-12(7-8-13(10)15)20-14-16-17-18-19(14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMEGRIQZBWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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